molecular formula C6H4NNaO5S B12664960 Sodium hydrogen 3-sulphonatoisonicotinate CAS No. 51591-64-1

Sodium hydrogen 3-sulphonatoisonicotinate

Cat. No.: B12664960
CAS No.: 51591-64-1
M. Wt: 225.16 g/mol
InChI Key: PCGVTMOFALRHHB-UHFFFAOYSA-M
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Description

Sodium hydrogen 3-sulphonatoisonicotinate is a chemical compound with the molecular formula C6H4NNaO5S. It is known for its unique structure, which includes a sulfonate group attached to an isonicotinic acid moiety. This compound is often used in various chemical and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen 3-sulphonatoisonicotinate typically involves the sulfonation of isonicotinic acid. The process begins with the reaction of isonicotinic acid with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group. The resulting sulfonated product is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques helps in achieving the desired quality.

Chemical Reactions Analysis

Types of Reactions: Sodium hydrogen 3-sulphonatoisonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form corresponding amines or other reduced products.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines or other reduced compounds.

    Substitution: Various substituted isonicotinic acid derivatives.

Scientific Research Applications

Sodium hydrogen 3-sulphonatoisonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium hydrogen 3-sulphonatoisonicotinate involves its interaction with specific molecular targets. The sulfonate group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate signaling pathways and exert its effects through multiple mechanisms.

Comparison with Similar Compounds

  • Sodium hydrogen 4-sulphonatoisonicotinate
  • Sodium hydrogen 2-sulphonatoisonicotinate
  • Sodium hydrogen 3-sulphobenzoate

Comparison: Sodium hydrogen 3-sulphonatoisonicotinate is unique due to its specific sulfonate group position on the isonicotinic acid ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For example, the position of the sulfonate group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

51591-64-1

Molecular Formula

C6H4NNaO5S

Molecular Weight

225.16 g/mol

IUPAC Name

sodium;4-carboxypyridine-3-sulfonate

InChI

InChI=1S/C6H5NO5S.Na/c8-6(9)4-1-2-7-3-5(4)13(10,11)12;/h1-3H,(H,8,9)(H,10,11,12);/q;+1/p-1

InChI Key

PCGVTMOFALRHHB-UHFFFAOYSA-M

Canonical SMILES

C1=CN=CC(=C1C(=O)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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